Licochalcone C

Catalog No.
S533103
CAS No.
144506-14-9
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone C

CAS Number

144506-14-9

Product Name

Licochalcone C

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+

InChI Key

WBDNTJSRHDSPSR-KPKJPENVSA-N

SMILES

O=C(C1=CC=C(O)C=C1)/C=C/C2=CC=C(O)C(C/C=C(C)\C)=C2OC

Solubility

Soluble in DMSO

Synonyms

Licochalcone C; Licochalcone-C; LicoC; Lico-C; Lico C;

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C

Description

The exact mass of the compound Licochalcone C is 338.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Inflammatory and Immunomodulatory Effects

Licochalcone C exhibits potent anti-inflammatory properties. Studies have shown its ability to suppress the production of pro-inflammatory mediators such as cytokines and inflammatory enzymes. This suggests its potential therapeutic role in inflammatory diseases like arthritis, asthma, and inflammatory bowel disease. Additionally, research suggests Licochalcone C might modulate the immune system by regulating immune cell activity.

Anticancer Properties

Licochalcone C has demonstrated promising anticancer effects in various in vitro and in vivo studies. It has been shown to induce cell death in cancer cells through multiple mechanisms, including apoptosis and cell cycle arrest []. Further research is needed to explore its potential as a therapeutic agent or a complementary treatment for cancer.

Antibacterial and Antifungal Activity

Licochalcone C possesses antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial and fungal strains []. This opens doors for exploring its potential application in developing new antimicrobial agents to combat antibiotic-resistant bacteria and fungal infections.

Other Potential Applications

Scientific research suggests that Licochalcone C might have additional benefits, including:

  • Neuroprotective effects: Studies suggest Licochalcone C might protect nerve cells from damage, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antioxidant activity: Licochalcone C exhibits free radical scavenging activity, indicating its potential role in protecting cells from oxidative stress-related damage.

Licochalcone C is a natural compound primarily extracted from the roots of Glycyrrhiza glabra, commonly known as licorice. It belongs to the class of flavonoids, specifically chalcones, characterized by a unique structure that includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

That contribute to its biological activities. Notably, it can participate in:

  • Nucleophilic Addition: The α,β-unsaturated carbonyl moiety allows for nucleophilic attack by various nucleophiles.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups can facilitate redox reactions, enhancing its antioxidant capabilities.
  • Formation of Complexes: Licochalcone C can form complexes with metal ions, which may enhance its therapeutic effects.

Licochalcone C exhibits significant biological activity across several domains:

  • Anti-inflammatory Effects: Studies have shown that Licochalcone C can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the expression of pro-inflammatory cytokines and adhesion molecules in various cell types .
  • Anticancer Properties: It induces apoptosis in cancer cells, such as T24 human bladder cancer cells, by modulating the expression of pro-apoptotic proteins and inhibiting anti-apoptotic signals .
  • Cardioprotective Effects: Licochalcone C has been demonstrated to protect cardiomyocytes from oxidative stress and inflammation, potentially through the phosphatidylinositol 3-kinase/protein kinase B signaling pathway .

The synthesis of Licochalcone C has been achieved through various methods:

  • Natural Extraction: Traditionally extracted from licorice roots using solvents like ethanol or methanol.
  • Total Synthesis: Recent advancements have led to an efficient total synthesis method that utilizes directed ortho-metalation techniques. This method allows for scalable production (up to 30 grams) with good yields .

Example Reaction Sequence

A typical reaction sequence for synthesizing Licochalcone C might include:

  • Formation of a chalcone skeleton via aldol condensation.
  • Subsequent functionalization steps to introduce hydroxyl groups and other substituents.

Licochalcone C has several applications in various fields:

  • Pharmaceuticals: Used as a lead compound in developing anti-inflammatory and anticancer drugs.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing inflammation and oxidative stress.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.

Research on interaction studies has revealed that Licochalcone C interacts with various biological pathways:

  • It modulates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Inhibition studies have shown that specific inhibitors can block the protective effects of Licochalcone C on cardiac cells during inflammatory responses .

Licochalcone C shares structural similarities with other flavonoids and chalcones. Here are some comparable compounds:

Compound NameSourceKey ActivitiesUnique Features
Licochalcone AGlycyrrhiza glabraAntioxidant, anti-inflammatoryHigher potency in some cancer models
IsoliquiritigeninGlycyrrhiza glabraAntioxidant, hepatoprotectiveExhibits neuroprotective effects
ChalconeVarious plantsAntimicrobial, anticancerBasic structure without additional functional groups

Uniqueness of Licochalcone C

Licochalcone C stands out due to its specific ability to modulate inflammatory responses and induce apoptosis selectively in cancer cells while maintaining lower toxicity in normal cells compared to its analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.15180918 g/mol

Monoisotopic Mass

338.15180918 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P1H7W3812O

Other CAS

144506-14-9

Wikipedia

Licochalcone c

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.
2: Franceschelli S, Pesce M, Ferrone A, Gatta DM, Patruno A, Lutiis MA, Quiles JL, Grilli A, Felaco M, Speranza L. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation. Int J Mol Sci. 2017 Mar 23;18(4). pii: E690. doi: 10.3390/ijms18040690. PubMed PMID: 28333102; PubMed Central PMCID: PMC5412276.
3: Wang P, Yuan X, Wang Y, Zhao H, Sun X, Zheng Q. Licochalcone C induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells. Mol Med Rep. 2015 Nov;12(5):7623-8. doi: 10.3892/mmr.2015.4346. Epub 2015 Sep 22. PubMed PMID: 26397392.
4: Zhou M, Liu L, Wang W, Han J, Ren H, Zheng Q, Wang D. Role of licochalcone C in cardioprotection against ischemia/reperfusion injury of isolated rat heart via antioxidant, anti-inflammatory, and anti-apoptotic activities. Life Sci. 2015 Jul 1;132:27-33. doi: 10.1016/j.lfs.2015.04.008. Epub 2015 Apr 25. PubMed PMID: 25921769.
5: Wang Z, Cao Y, Paudel S, Yoon G, Cheon SH. Concise synthesis of licochalcone C and its regioisomer, licochalcone H. Arch Pharm Res. 2013 Dec;36(12):1432-6. doi: 10.1007/s12272-013-0222-3. Epub 2013 Jul 30. PubMed PMID: 23897165.
6: Franceschelli S, Pesce M, Vinciguerra I, Ferrone A, Riccioni G, Patruno A, Grilli A, Felaco M, Speranza L. Licocalchone-C extracted from Glycyrrhiza glabra inhibits lipopolysaccharide-interferon-γ inflammation by improving antioxidant conditions and regulating inducible nitric oxide synthase expression. Molecules. 2011 Jul 6;16(7):5720-34. doi: 10.3390/molecules16075720. PubMed PMID: 21734629.
7: Tanifuji S, Aizu-Yokota E, Funakoshi-Tago M, Sonoda Y, Inoue H, Kasahara T. Licochalcones suppress degranulation by decreasing the intracellular Ca2+ level and tyrosine phosphorylation of ERK in RBL-2H3 cells. Int Immunopharmacol. 2010 Jul;10(7):769-76. doi: 10.1016/j.intimp.2010.04.007. Epub 2010 Apr 24. PubMed PMID: 20399908.
8: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.
9: Yoon G, Jung YD, Cheon SH. Cytotoxic allyl retrochalcone from the roots of Glycyrrhiza inflata. Chem Pharm Bull (Tokyo). 2005 Jun;53(6):694-5. PubMed PMID: 15930786.
10: Li W, Asada Y, Yoshikawa T. Flavonoid constituents from Glycyrrhiza glabra hairy root cultures. Phytochemistry. 2000 Nov;55(5):447-56. PubMed PMID: 11140606.

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